(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has a linear formula of C10H10F3NO2 . The IUPAC name is (2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a solid substance . It has a molecular weight of 233.19 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its analogues, such as R-aminophosphonic acids, are significant in enzyme inhibition, playing a crucial role in regulating physiological and pathological processes. These compounds are explored in medicinal chemistry due to their ability to influence various biological functions. They are effective in inhibiting enzymes of different classes and origins, primarily through the N C P scaffold that mimics the transition state of ester and amide bond hydrolyses, crucial in enzyme activity. This property has been utilized in developing potent enzyme inhibitors like antihypertensive drugs (Mucha, Kafarski, & Berlicki, 2011).
Renewable Building Blocks in Material Science
Phloretic acid, closely related to (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, serves as a renewable building block in material science. It is used to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation leads to the development of materials with suitable thermal and thermo-mechanical properties for a broad range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biological Significance and Synthetic Approaches
The discovery of nonproteinogenic amino acids, including (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, has piqued interest due to their biological properties and role as building blocks for new molecule synthesis. They modulate biological behavior and are key structural fragments in biologically active compounds. Their structural complexity, with two vicinal chiral centers, poses a challenge in synthetic organic chemistry (Viso et al., 2011).
Radioactive Tracers in Medical Imaging
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid analogues have been used in creating radioactive tracers for positron emission tomography (PET) imaging of brain tumors. The ability to differentiate between enantiomers in biological systems enhances the effectiveness of these tracers in medical diagnostics (McConathy et al., 2010).
Chemical Sensing and Chiral Discrimination
The enantiomers of compounds like (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid are useful in chiral molecular gels for visual chiral discrimination. These compounds exhibit significant enantioselective responses, demonstrating their potential in chemical sensing applications (Chen et al., 2010).
Safety And Hazards
The compound has been classified under GHS07. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366175 | |
Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
791582-16-6 | |
Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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